molecular formula C10H12ClNOS B14062877 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14062877
M. Wt: 229.73 g/mol
InChI Key: IXUJGMABIYWULO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. These compounds are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the amino and methylthio groups in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring is synthesized by reacting appropriate starting materials under controlled conditions.

    Introduction of Functional Groups: The amino and methylthio groups are introduced into the phenyl ring through specific reactions, such as nucleophilic substitution or electrophilic addition.

    Chlorination: The final step involves the chlorination of the propan-2-one moiety, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chloropropan-2-one moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:

    2-Amino-5-(methylthio)-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure but lacks the chloropropan-2-one moiety, resulting in different chemical and biological properties.

    1-(2-Amino-5-(methylthio)phenyl)-1-propanone:

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: This compound contains a thiazole ring and exhibits different biological activities compared to the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H12ClNOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,12H2,1-2H3

InChI Key

IXUJGMABIYWULO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC)N)Cl

Origin of Product

United States

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